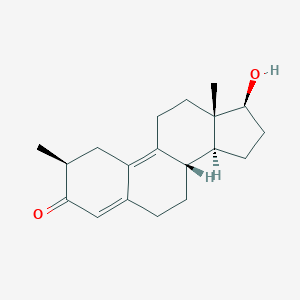

2-Methylestra-4,9-dien-3-one-17-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105802-53-7 |

|---|---|

Molecular Formula |

C19H26O2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(2S,8S,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,14,16,18,21H,3-9H2,1-2H3/t11-,14+,16-,18-,19-/m0/s1 |

InChI Key |

KAGBQXKUBZNZQX-UNSFVYSISA-N |

SMILES |

CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

Isomeric SMILES |

C[C@H]1CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C |

Canonical SMILES |

CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

Synonyms |

2-methylestra-4,9-dien-3-one-17-ol MEDOO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylestra-4,9-dien-3-one-17-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-Methylestra-4,9-dien-3-one-17-ol, a derivative of the 19-nortestosterone family. The synthesis commences with the construction of the key intermediate, estra-4,9-diene-3,17-dione, followed by subsequent modifications to introduce the C2-methyl group and stereoselectively reduce the C17-ketone. This document details the experimental protocols and presents quantitative data for the initial three-step synthesis of the precursor and proposes a pathway for the subsequent transformations based on analogous reactions in steroid chemistry.

Part 1: Synthesis of the Precursor Estra-4,9-diene-3,17-dione

The synthesis of estra-4,9-diene-3,17-dione is efficiently achieved through a three-step process starting from a readily available δ-lactone precursor. This pathway involves a Grignard reaction, followed by a Jones oxidation, and culminates in a domino cyclization reaction.

Experimental Protocols

Step 1: Grignard Reaction

The initial step involves the formation of a Grignard reagent from 2-(3-chloropropyl)-2-methyl-1,3-dioxolane, which then reacts with the δ-lactone.

-

Preparation of the Grignard Reagent: To a mixture of magnesium turnings (1.44 g, 60.0 mmol) and dry tetrahydrofuran (THF, 3 mL) at room temperature, 1,2-dibromoethane (2-3 drops) is added to initiate the reaction. Subsequently, a solution of 2-(3-chloropropyl)-2-methyl-1,3-dioxolane (5.43 g, 30.0 mmol) in THF (20 mL) is added slowly to maintain reflux. The mixture is then heated at reflux for an additional 2 hours.

-

Reaction with δ-Lactone: The freshly prepared Grignard reagent is added dropwise to a stirred solution of the δ-lactone (5.60 g, 25.0 mmol) in THF (25 mL) at -25 °C. The resulting mixture is stirred for 1.5 hours at this temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

Step 2: Jones Oxidation

The crude product from the Grignard reaction is subjected to Jones oxidation to convert the secondary alcohol to a ketone.

-

To a solution of the crude product from Step 1 (equivalent to 25.0 mmol) in acetone (30 mL), Jones reagent is added dropwise at 0 °C until the characteristic orange color persists. The mixture is stirred at 0 °C, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with ethanol.

Step 3: Domino Cyclization

The final step to form the tetracyclic steroid core is a domino cyclization reaction.

-

A solution of the diketone precursor from Step 2 (0.3 mmol, 91.8 mg) and piperidinium acetate (0.3 mmol, 43.6 mg) in toluene (3 mL) is heated at reflux for 1.5 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography.

Quantitative Data for the Synthesis of Estra-4,9-diene-3,17-dione

| Step | Reaction | Reagents and Conditions | Yield |

| 1 & 2 | Grignard Reaction & Jones Oxidation | 1. Mg, 2-(3-chloropropyl)-2-methyl-1,3-dioxolane, THF, reflux2. δ-Lactone, THF, -25 °C3. Jones Reagent, Acetone, 0 °C | 72.6% (for two steps) |

| 3 | Domino Cyclization | Piperidinium acetate, Toluene, reflux | 32.3% |

| Overall | 23.4% |

Synthesis Pathway of Estra-4,9-diene-3,17-dione

A Technical Guide to the Chemical Properties of Methylated Estra-4,9-diene Steroids

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and biological properties of estra-4,9-diene steroids, with a focus on the parent compound estra-4,9-diene-3,17-dione (Dienedione) and the anticipated effects of methylation. Estra-4,9-diene-3,17-dione is a synthetic 19-nortestosterone anabolic-androgenic steroid (AAS) that functions as a prohormone, undergoing metabolic activation to exert its biological effects.[1] This guide details its chemical structure, synthesis pathways, receptor binding profile, and metabolic fate. While specific quantitative receptor binding data for methylated derivatives are limited in public literature, this paper discusses their properties based on established principles of steroid chemistry. Detailed experimental protocols for synthesis, receptor binding assays, and in vitro metabolism studies are provided to support further research and development in this area.

Chemical Structure and Nomenclature

Estra-4,9-diene steroids are characterized by a four-ring cycloalkane structure, the gonane nucleus, common to all steroids.[2][3] Their defining feature is the presence of conjugated double bonds at the C4-C5 and C9-C10 positions within the steroid's A and B rings. The parent compound, estra-4,9-diene-3,17-dione, has ketone groups at the C3 and C17 positions.[4]

-

IUPAC Name: (8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione[1]

-

Common Names: Dienedione, Estra-4,9(10)-diene-3,17-dione[1]

-

Classification: Synthetic 19-nortestosterone anabolic-androgenic steroid.[5]

Methylated derivatives, such as 7α-methyl-estra-4,9(10)-diene-3,17-dione, are structurally analogous compounds with a methyl group added at a specific position. Methylation, particularly at the 7α position, is a common strategy in steroid chemistry to potentially enhance anabolic activity and reduce metabolic degradation.

Table 1: Physicochemical Properties of Estra-4,9-diene-3,17-dione

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5173-46-6 | [5] |

| Molecular Formula | C₁₈H₂₂O₂ | [4] |

| Molecular Weight | 270.37 g/mol | [5] |

| Class | Schedule III Anabolic Steroid (US) |[1] |

Synthesis Pathways

The synthesis of estra-4,9-diene-3,17-dione can be achieved through a multi-step chemical process. One common route begins with a δ-lactone precursor, which undergoes a Grignard reaction, followed by oxidation and a final domino cyclization to yield the target dienedione structure.[5]

Caption: General synthesis workflow for estra-4,9-diene-3,17-dione.

This protocol is a generalized representation based on described chemical synthesis routes.[5]

-

Step 1: Grignard Reaction:

-

To a solution of δ-lactone (compound 1) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add the Grignard reagent (compound 2) dropwise at a controlled temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate alcohol (3).

-

-

Step 2: Oxidation:

-

Dissolve the crude alcohol (3) from the previous step in a suitable solvent (e.g., acetone).

-

Cool the solution in an ice bath and add an oxidizing agent, such as Jones reagent, dropwise.

-

Monitor the reaction by TLC. Upon completion, quench the excess oxidant with isopropanol.

-

Filter the mixture and concentrate the filtrate. Extract the product into an organic solvent, wash, dry, and concentrate to yield the diketone precursor (4).

-

-

Step 3: Domino Cyclization:

-

Dissolve the diketone precursor (4) in a suitable solvent mixture (e.g., toluene/piperidine).

-

Add a catalyst, such as piperidinium acetate.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, wash with acid, base, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain pure estra-4,9-diene-3,17-dione.

-

Receptor Binding and Biological Activity

Estra-4,9-diene-3,17-dione is a prohormone that exerts its primary biological effects after being metabolized to its active form, 17β-hydroxy-estra-4,9-dien-3-one (dienolone).[1] Both the parent compound and its metabolites interact with the androgen receptor (AR). The binding affinity of dienolone to the AR is reported to be substantially higher than that of the parent dienedione.

-

Altering Receptor Affinity: Methyl groups can create steric hindrance or favorable hydrophobic interactions within the ligand-binding pocket, thereby increasing or decreasing affinity.

-

Modifying Conformation: The addition of a methyl group can affect the conformation of the steroid A-ring, which has been shown to be a factor in receptor binding for 4,9-diene-3-one compounds.[6]

-

Enhancing Metabolic Stability: Methylation can sterically hinder access by metabolizing enzymes, prolonging the half-life and activity of the compound.

Table 2: Relative Binding Affinity of Related Steroids to the Androgen Receptor Note: Direct, comparable RBA or IC50 values for estra-4,9-diene-3,17-dione and its methylated derivatives are not consistently available in the cited literature. The data below for reference compounds illustrates typical values obtained in competitive binding assays.

| Compound | Receptor | Assay Type | Value (IC50) | Species | Reference |

| Dihydrotestosterone (DHT) | AR | Competitive Binding | 3.2 nM | Hamster | [7] |

| Metribolone (R1881) | AR | Competitive Binding | ~1.25 x 10⁻¹⁰ M (Kd) | Rat | [8] |

| Cyproterone Acetate | AR | Competitive Binding | 4.4 nM | Hamster | [7] |

This protocol is adapted from established methods for determining the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor in rat prostate cytosol.[9]

-

Preparation of Cytosol:

-

Excise ventral prostates from castrated rats and trim them of fat.[9]

-

Homogenize the pooled tissue in a cold low-salt TEDG buffer (containing TRIS, EDTA, DTT, glycerol, and sodium molybdate).[9]

-

Perform a high-speed refrigerated centrifugation (e.g., 30,000 x g for 30 minutes) to separate the supernatant (cytosol) from cellular debris.[9]

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bio-Rad Protein Assay) and store at -80°C.[9]

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound (e.g., methylated estra-4,9-diene steroid) in a suitable solvent like ethanol or DMSO.

-

In assay tubes, add the test compound dilutions. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of a non-labeled androgen like DHT).

-

Evaporate the solvent from the tubes if necessary.[9]

-

Add a known concentration of a radiolabeled androgen (e.g., [³H]R1881 or [³H]DHT) to all tubes.

-

Add a specific volume of the thawed rat prostate cytosol to each tube.[9]

-

Vortex gently and incubate the tubes (e.g., overnight at 4°C) to reach binding equilibrium.[9]

-

-

Separation and Counting:

-

Separate the receptor-bound from unbound radioligand. A common method is using a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.

-

Wash the HAP pellet multiple times with a wash buffer to remove unbound radioligand.

-

Elute the bound radioligand or add a scintillation cocktail directly to the pellet.[9]

-

Measure the radioactivity in each sample using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal dose-response curve.[10]

-

Metabolism and Biotransformation

Estra-4,9-diene-3,17-dione undergoes extensive Phase I and Phase II metabolism. The primary metabolic pathway involves the reduction of the 17-keto group to a 17β-hydroxyl group, forming the more potent androgen, dienolone. Other significant pathways include hydroxylation at various positions on the steroid nucleus and subsequent conjugation (e.g., glucuronidation) to facilitate excretion.[11]

Caption: Major metabolic pathways of estra-4,9-diene-3,17-dione.

Table 3: Major Metabolites of Estra-4,9-diene-3,17-dione

| Metabolite ID | Proposed Structure | Metabolic Reaction | Species Detected | Reference |

|---|---|---|---|---|

| M1 | 17-Hydroxy-estra-4,9-dien-3-one (Isomers) | 17-Keto Reduction | Human, Equine, Canine | [11] |

| M2, M3, etc. | Hydroxylated Dienedione | Hydroxylation | Human, Equine, Canine | [11] |

| - | Di-reduced Metabolite (Diol) | Di-reduction | Equine | [11] |

| - | Conjugated Metabolites | Glucuronidation | Equine |[12] |

This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of a test compound using human liver microsomes.[12][13]

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound (e.g., methylated estra-4,9-diene steroid) in an organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.2%).[13]

-

In a microcentrifuge tube on ice, prepare the incubation mixture containing:

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation and Termination of Reaction:

-

Initiate the metabolic reaction by adding an NADPH-regenerating cofactor system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14] Control incubations should be run without the cofactor system.

-

Incubate at 37°C in a shaking water bath.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in each aliquot by adding a cold stop solution, typically an organic solvent like acetonitrile, often containing an internal standard.[14]

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated protein.[14]

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Metabolic Stability: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

-

Metabolite Identification: Analyze the LC-MS/MS data for potential metabolites by searching for predicted mass shifts (e.g., +16 Da for hydroxylation, +2 Da for reduction) and comparing fragmentation patterns with the parent compound.

-

Conclusion

Methylated estra-4,9-diene steroids represent a class of synthetic androgens with significant biological activity, primarily driven by their interaction with the androgen receptor. The parent compound, estra-4,9-diene-3,17-dione, serves as a prohormone, with its metabolic conversion to dienolone being a critical activation step. While a comprehensive understanding of the parent compound's synthesis and metabolism exists, further research is required to quantify the specific receptor binding affinities and detailed metabolic profiles of its methylated analogs. The experimental protocols provided herein offer a framework for conducting such investigations, which are essential for drug development professionals and scientists seeking to fully characterize the structure-activity relationships and therapeutic potential of this steroid class.

References

- 1. Dienedione - Wikipedia [en.wikipedia.org]

- 2. Steroid | Definition, Structure, & Types | Britannica [britannica.com]

- 3. Steroid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 6. A-ring conformational stability and progesterone-receptor binding affinity of 4-en-3-one steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro binding of 16-methylated C18 and C19 steroid derivatives to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-Methylestra-4,9-dien-3-one-17-ol (Methyldienolone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylestra-4,9-dien-3-one-17-ol, commonly known as Methyldienolone, is a potent synthetic, orally active anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1] This technical guide provides a comprehensive overview of its mechanism of action, encompassing its receptor binding profile, anabolic and androgenic effects, and metabolic fate. Detailed experimental protocols for key assays and visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding for research and drug development professionals.

Introduction

Methyldienolone (also known as 17α-methyl-19-nor-δ⁹-testosterone or RU-3467) is a 17α-alkylated derivative of dienolone.[1][2] Its chemical structure, characterized by a methyl group at the C17α position, confers oral bioavailability. As a derivative of 19-nortestosterone, it belongs to a class of steroids with modified androgenic and anabolic properties. Methyldienolone is listed as a prohibited substance by the World Anti-Doping Agency (WADA) due to its performance-enhancing capabilities. Understanding its detailed mechanism of action is crucial for the development of selective androgen receptor modulators (SARMs) and for analytical purposes in anti-doping sciences.

Receptor Binding and Signaling Pathway

The physiological effects of Methyldienolone are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen Receptor Binding and Activation

Upon entering the target cell, Methyldienolone binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates into the nucleus.

Gene Transcription Regulation

Inside the nucleus, the AR-Methyldienolone complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcription machinery, leading to the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

Quantitative Data

The biological activity of Methyldienolone is defined by its binding affinity to various steroid receptors and its in vivo anabolic and androgenic potency.

Receptor Binding Affinity

The following table summarizes the relative binding affinities (RBAs) of Methyldienolone for the progesterone receptor (PR), androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The data is presented relative to a reference compound for each receptor.

| Receptor | Relative Binding Affinity (%) |

| Progesterone Receptor (PR) | 71 |

| Androgen Receptor (AR) | 64 |

| Estrogen Receptor (ER) | <0.1 |

| Glucocorticoid Receptor (GR) | 6 |

| Mineralocorticoid Receptor (MR) | 0.4 |

Table 1: Relative Binding Affinities of Methyldienolone.

Anabolic and Androgenic Effects

The anabolic and androgenic potency of Methyldienolone was determined using the Hershberger assay in rats and is presented relative to methyltestosterone.

| Steroid | Androgenic Effect (relative to Methyltestosterone) | Anabolic Effect (relative to Methyltestosterone) |

| Methyltestosterone | 1 | 1 |

| Methyldienolone | 6 | 80 |

Table 2: Comparative Anabolic and Androgenic Effects of Methyldienolone. [2]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the ability of a test compound, such as Methyldienolone, to compete with a radiolabeled androgen for binding to the rat prostate androgen receptor.

Materials:

-

Adult male rats (60-90 days old)

-

[³H]R1881 (radiolabeled synthetic androgen)

-

Test compound (Methyldienolone)

-

Low-salt TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

-

High-salt TEDG buffer (containing KCl)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

Procedure:

-

Cytosol Preparation:

-

Euthanize rats 24 hours after castration.

-

Excise ventral prostates, trim fat, and weigh.

-

Homogenize the tissue in low-salt TEDG buffer.

-

Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).

-

-

Competitive Binding Assay:

-

In assay tubes, add a fixed concentration of [³H]R1881.

-

Add increasing concentrations of the unlabeled test compound (Methyldienolone) or a reference standard.

-

Add the prepared rat prostate cytosol to each tube.

-

Incubate the mixture to allow for competitive binding.

-

-

Separation of Bound and Unbound Ligand:

-

Add HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets with buffer to remove unbound ligand.

-

-

Quantification:

-

Elute the bound radioligand from the HAP pellet.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) compared to a reference standard.

-

Hershberger Assay

The Hershberger assay is an in vivo method to assess the androgenic and anabolic activity of a substance.

Animals:

-

Peripubertal male rats, castrated around postnatal day 42.

Procedure:

-

Acclimation and Dosing:

-

Necropsy and Tissue Collection:

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect and weigh the following five androgen-dependent tissues: ventral prostate (VP), seminal vesicles (SV, including coagulating glands and fluids), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (CG), and the glans penis (GP).[3][4]

-

-

Data Analysis:

-

Compare the mean organ weights of the treated groups to the vehicle control group.

-

A statistically significant increase in the weight of at least two of the five tissues indicates androgenic activity.[4]

-

The LABC muscle weight is often used as a primary indicator of anabolic activity, while the VP and SV weights are indicators of androgenic activity.

-

Metabolism

The metabolism of 17α-methylated anabolic steroids like Methyldienolone primarily occurs in the liver. The metabolic pathways for similar compounds involve several key reactions:

-

Hydroxylation: The introduction of hydroxyl groups at various positions on the steroid nucleus is a common metabolic step, increasing water solubility for excretion.

-

Reduction: The A-ring of the steroid can undergo reduction of its double bonds and the 3-keto group.

-

Conjugation: The parent steroid and its metabolites can be conjugated with glucuronic acid or sulfate to further increase their water solubility and facilitate their elimination in urine.

-

Epimerization: The 17α-methyl group can lead to the formation of 17-epimers.

-

D-Ring Rearrangement: A characteristic metabolic pathway for some 17α-methyl steroids involves a Wagner-Meerwein rearrangement of the D-ring, leading to the formation of 17,17-dimethyl-18-nor-androstane derivatives.[5]

The detection of specific metabolites is a key strategy in anti-doping analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used to identify Methyldienolone and its metabolites in biological samples.

Conclusion

This compound (Methyldienolone) is a potent anabolic-androgenic steroid that exerts its effects primarily through the activation of the androgen receptor. Its high oral bioavailability and significant anabolic potency have made it a substance of interest in both pharmaceutical research and sports doping control. A thorough understanding of its receptor binding kinetics, in vivo activity, and metabolic pathways, as outlined in this guide, is essential for professionals in the fields of drug development and endocrinology. The provided experimental protocols serve as a foundation for the further investigation and characterization of this and similar compounds.

References

- 1. Methyldienolone - Wikipedia [en.wikipedia.org]

- 2. 2-oxa-methyldienolone, a forgotten super steroid | Anabolic Steroid Forums [anabolicsteroidforums.com]

- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 19-Nortestosterone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 19-nortestosterone derivatives. 19-Nortestosterone, also known as nandrolone, is an anabolic-androgenic steroid (AAS) that is a derivative of testosterone.[1] Modifications to the 19-nortestosterone backbone have led to the development of a diverse range of synthetic derivatives with varying anabolic, androgenic, progestational, and other biological activities. These compounds are utilized in various therapeutic areas, including hormone replacement therapy, contraception, and the treatment of conditions like anemia and osteoporosis.[1] More recently, their potential as anticancer agents has also been explored.[2][3]

This guide summarizes key quantitative data on the biological activities of these derivatives, details common experimental protocols for their evaluation, and provides visual representations of their signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

The biological effects of 19-nortestosterone derivatives are primarily mediated through their interaction with steroid hormone receptors, including the androgen receptor (AR), progesterone receptor (PR), and to a lesser extent, the estrogen receptor (ER). The specific activity profile of each derivative is determined by its affinity for these receptors and its subsequent metabolism.

Anabolic and Androgenic Activity

A key characteristic of 19-nortestosterone derivatives is their generally high ratio of anabolic to androgenic activity compared to testosterone.[1] This is attributed to the fact that while testosterone is converted to the more potent androgen dihydrotestosterone (DHT) in androgenic tissues, 19-nortestosterone is converted to the less potent 5α-dihydronandrolone (DHN).[4] The anabolic effects are primarily mediated by the activation of the androgen receptor in muscle tissue, leading to increased protein synthesis and muscle growth. The androgenic effects, which include the development of male secondary sexual characteristics, are also mediated by the AR but in tissues such as the prostate and seminal vesicles.

The table below summarizes the anabolic and androgenic activities of several 19-nortestosterone derivatives. The anabolic/androgenic ratio (AAR) is a key parameter used to compare the tissue selectivity of these compounds.

| Compound | Anabolic Activity (relative to Testosterone Propionate) | Androgenic Activity (relative to Testosterone Propionate) | Anabolic/Androgenic Ratio (AAR) | Reference |

| 7α-Methyl-19-nortestosterone acetate | 23 | 6.5 | 3.5 | [5] |

| 7α,17α-Dimethyl-19-nortestosterone | 14 (vs. Fluoxymesterone, oral) | - | 7:1 (vs. Fluoxymesterone) | [5] |

| 17α-Cyclopropyl-17β,3β-dihydroxy-4-estrene | High (predicted) | Low (predicted) | Highest (predicted) | [6] |

| 7α-Methyl-17β-acetoxy-estr-4-en-3-one | Low (predicted) | High (predicted) | Lowest (predicted) | [6] |

Receptor Binding Affinity

The interaction of 19-nortestosterone derivatives with steroid receptors is a critical determinant of their biological activity. The relative binding affinity (RBA) for the androgen, progesterone, and estrogen receptors provides insight into their potential hormonal and off-target effects.

| Compound | Androgen Receptor (AR) RBA | Progesterone Receptor (PR) RBA | Estrogen Receptor (ER) RBA | Reference |

| 19-Nortestosterone (Nandrolone) | 0.32-0.4 (vs. DHT) | Significant | - | [4] |

| 5α-Dihydro-19-nortestosterone (DHN) | 0.12 (vs. DHT) | - | - | [4] |

| Norethindrone | - | Significant | - | [7] |

| 5α-Dihydronorethindrone | - | Significant (Antagonist) | - | [7] |

| 11β-Octyl-Δ⁹-19-nortestosterone | IC₅₀ = 6.6 nM | - | - | [8][9] |

| 11β-Decyl-Δ⁹-19-nortestosterone | IC₅₀ = 0.8 nM | - | - | [8][9] |

| A-ring 3β,5α-tetrahydro-reduced derivatives | Low | Low | Selective for ERα | [10] |

Antiproliferative Activity

Recent studies have highlighted the potential of certain 19-nortestosterone derivatives as antiproliferative agents, particularly against gynecological cancer cell lines.[2][3] This activity is often independent of their hormonal effects.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 17α-Chloro-19-nortestosterone | HeLa | 1.21 | [3] |

| Novel 17α-19-nortestosterone derivatives (3-5) | HeLa | 1.21 - 1.69 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 19-nortestosterone derivatives.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Test compounds

-

Radioinert (cold) R1881 (for determining non-specific binding)

-

Low-salt TEDG buffer (Tris-EDTA-Dithiothreitol-Glycerol)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare low-salt TEDG buffer and dilutions of [³H]-R1881, cold R1881, and test compounds.

-

Assay Setup: In duplicate tubes, add the following on ice:

-

10 µL of test compound dilutions or control.

-

A constant amount of [³H]-R1881.

-

300 µL of rat prostate cytosol.

-

-

Incubation: Gently vortex the tubes and incubate overnight (approximately 20 hours) in a refrigerator.

-

Separation of Bound and Free Ligand:

-

The following day, add 500 µL of ice-cold HAP slurry to each tube to bind the receptor-ligand complexes.

-

Incubate on ice with intermittent vortexing.

-

Centrifuge the tubes to pellet the HAP.

-

Wash the HAP pellet multiple times with buffer to remove unbound ligand.

-

-

Quantification:

-

Add scintillation cocktail to the final HAP pellet.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding of [³H]-R1881 at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.

-

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is an in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.[11][12]

Animals:

-

Immature, castrated male rats.

Procedure:

-

Animal Preparation: Rats are castrated to remove the endogenous source of androgens.

-

Dosing:

-

Tissue Collection: On the day after the last dose, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (with coagulating glands)

-

Levator ani muscle

-

Bulbocavernosus muscle

-

Glans penis

-

Cowper's glands[12]

-

-

Data Analysis:

-

The weights of the androgen-dependent tissues are compared between the treated and control groups.

-

A statistically significant increase in tissue weight indicates androgenic activity.

-

A statistically significant decrease in tissue weight in the presence of a reference androgen indicates anti-androgenic activity.

-

The ratio of the increase in the weight of the levator ani muscle (anabolic effect) to the increase in the weight of the ventral prostate or seminal vesicles (androgenic effect) is calculated to determine the anabolic/androgenic ratio.

-

Cell Viability (MTT) Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HeLa)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability compared to the untreated control.

-

Plot the percentage of viability against the log concentration of the test compound to determine the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of 19-nortestosterone derivatives is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caption: Androgen Receptor Signaling Pathway for 19-Nortestosterone Derivatives.

Caption: Progesterone Receptor Signaling Pathway for 19-Nortestosterone Derivatives.

Caption: Experimental Workflow for the Evaluation of 19-Nortestosterone Derivatives.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mpbio.com [mpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Dienone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienone compounds, characterized by a cross-conjugated dienone system, have emerged as a promising class of molecules with diverse biological activities. A significant number of these compounds, particularly those containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, exhibit potent anticancer properties.[1][2][3][4] Their mechanism of action often involves the targeting of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis that is frequently dysregulated in cancer.[5][6][7] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dienone compounds, focusing on their anticancer effects. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development in this area.

Core Pharmacophore and General Structure-Activity Relationships

The primary pharmacophore responsible for the biological activity of many anticancer dienone compounds is the 1,5-diaryl-3-oxo-1,4-pentadienyl moiety. The electrophilic nature of the α,β-unsaturated ketone makes these compounds susceptible to Michael addition reactions with nucleophiles, such as the cysteine residues in proteins.[5]

Key structural features that influence the activity of these compounds include:

-

The Dienone Moiety: The presence of the dienone system is crucial for cytotoxicity. Reduction of the central ketone to an alcohol significantly diminishes the compound's potency, highlighting the importance of this functional group for biological activity.

-

Aryl Substituents: The nature and position of substituents on the terminal aryl rings play a critical role in modulating the anticancer activity. Electron-withdrawing groups on the aryl rings generally enhance the antiproliferative effects.[5]

-

Central Scaffold: The dienone pharmacophore can be incorporated into various cyclic scaffolds, such as piperidone, cycloalkanone, and others. The nature of this central ring system can influence the compound's rigidity, conformation, and ultimately, its biological activity.[8] For instance, incorporating the dienone into a rigid piperidone ring has been shown to enhance cytotoxicity compared to more flexible acyclic analogs.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro cytotoxicity of various dienone derivatives against a range of cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This data is compiled from multiple studies to facilitate comparison; however, variations in experimental conditions should be considered when interpreting these values.

Table 1: Cytotoxicity of 3,5-bis(benzylidene)-4-piperidone Derivatives

| Compound | Ar-Substituent | Cell Line | IC50 (µM) | Reference |

| 1a | H | Molt 4/C8 | <10 | [9] |

| CEM | <10 | [9] | ||

| L1210 | <10 | [9] | ||

| 1b | 2-Cl | Molt 4/C8 | <10 | [9] |

| CEM | <10 | [9] | ||

| L1210 | <10 | [9] | ||

| 1c | 4-Cl | Molt 4/C8 | <10 | [9] |

| CEM | <10 | [9] | ||

| L1210 | <10 | [9] | ||

| 1d | 4-F | Molt 4/C8 | <10 | [9] |

| CEM | <10 | [9] | ||

| L1210 | <10 | [9] |

Table 2: Cytotoxicity of N-Substituted 3,5-bis(benzylidene)-4-piperidone Derivatives

| Compound | N-Substituent | Ar-Substituent | Cell Line | IC50 (µM) | Reference |

| 2a | H | H | L1210 | 7.96 | [10] |

| 2b | Acryloyl | H | L1210 | 4.71 | [1] |

| 2c | Phosphono | H | Molt 4/C8 | <10 | [10] |

| CEM | <10 | [10] | |||

| L1210 | <10 | [10] | |||

| 2d | Phosphono | 2-NO2 | Molt 4/C8 | 0.034 | [10] |

| CEM | 0.034 | [10] |

Table 3: Cytotoxicity of Spirodienone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6b | Hela | 0.18 | [8] |

| 6d | A549 | 0.26 | [8] |

| 8d | MDA-MB-231 | 0.10 | [8] |

Mechanism of Action: Targeting the Ubiquitin-Proteasome System

A primary mechanism of action for many anticancer dienone compounds is the inhibition of the ubiquitin-proteasome system (UPS).[4][6][7] The UPS is a major pathway for the degradation of intracellular proteins, and its proper functioning is essential for cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on the UPS, making it an attractive target for cancer therapy.[10][11]

Dienone compounds, such as the well-studied agent b-AP15 , do not directly inhibit the catalytic 20S proteasome core. Instead, they target the 19S regulatory particle, specifically the deubiquitinating enzymes (DUBs) USP14 and UCHL5 .[5][12][13] These DUBs are responsible for removing ubiquitin chains from proteins prior to their degradation by the proteasome.

The inhibition of USP14 and UCHL5 by dienone compounds leads to the accumulation of polyubiquitinated proteins.[13][14] This accumulation of undegraded, ubiquitinated proteins disrupts protein homeostasis and triggers a cascade of cellular stress responses, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[10][11][15][16][17][18] Prolonged ER stress ultimately leads to the activation of apoptotic pathways and cell death.[1][9][15][19]

The downstream signaling cascade following UPS inhibition by dienone compounds involves several key events:

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and polyubiquitinated proteins in the ER triggers the UPR. Key sensors of the UPR, such as PERK, IRE1α, and ATF6, are activated.[10][16][18]

-

Mitochondrial Dysfunction: ER stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[1]

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the intrinsic apoptotic pathway, leading to the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7.[1][20] Some dienone compounds have also been shown to activate the extrinsic apoptotic pathway through caspase-8.[1]

-

Apoptosis: The activation of executioner caspases culminates in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1][15]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Signaling pathway of dienone compounds leading to apoptosis.

Caption: A typical experimental workflow for evaluating dienone compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the structure-activity relationship of dienone compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22][23][24]

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dienone compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

Ubiquitin Accumulation Assay (Western Blot)

This assay is used to determine if a compound inhibits the UPS by measuring the accumulation of polyubiquitinated proteins.[25][26][27]

-

Principle: Inhibition of the proteasome leads to the accumulation of proteins that are tagged with ubiquitin for degradation. These polyubiquitinated proteins can be detected by Western blotting using an anti-ubiquitin antibody.

-

Protocol:

-

Cell Treatment: Treat cancer cells with the dienone compound at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, MG132) to preserve the ubiquitinated proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. An increase in the high molecular weight smear of ubiquitinated proteins indicates UPS inhibition.

-

Caspase Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, to quantify apoptosis.[20][28][29][30][31]

-

Principle: The assay utilizes a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., AMC or a rhodamine derivative). Cleavage of the substrate by active caspases releases the fluorophore, resulting in a measurable increase in fluorescence.

-

Protocol:

-

Cell Treatment: Treat cells in a 96-well plate with the dienone compounds to induce apoptosis. Include appropriate controls.

-

Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains the caspase substrate and a thermostable luciferase, which generates a luminescent signal upon substrate cleavage.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of active caspase-3 and -7.

-

Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel assay like MTT) to get a specific measure of apoptosis induction.

-

Proteasome Activity Assay

This assay directly measures the chymotrypsin-like activity of the 20S proteasome.[32][33][34][35][36] While many dienones target the 19S DUBs, this assay can be used to confirm that they do not directly inhibit the 20S catalytic core.

-

Principle: A fluorogenic peptide substrate, such as Suc-LLVY-AMC, is used. This substrate is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent AMC molecule.

-

Protocol:

-

Lysate Preparation: Prepare cell lysates in a buffer that maintains proteasome integrity.

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the Suc-LLVY-AMC substrate. Include a known proteasome inhibitor (e.g., MG132) as a negative control.

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).

-

Data Analysis: The rate of fluorescence increase is proportional to the proteasome's chymotrypsin-like activity.

-

Conclusion

Dienone compounds, particularly those with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, represent a valuable class of anticancer agents. Their primary mechanism of action involves the inhibition of the 19S proteasome-associated deubiquitinases USP14 and UCHL5, leading to the accumulation of polyubiquitinated proteins, ER stress, and ultimately, apoptosis. The structure-activity relationships of these compounds are governed by the integrity of the dienone moiety and the electronic properties of the aryl substituents. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel dienone derivatives and the elucidation of their mechanisms of action. Further research into the downstream signaling pathways and the development of more potent and selective dienone-based inhibitors hold significant promise for the future of cancer therapy.

References

- 1. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting USP14/UCHL5: A Breakthrough Approach to Overcoming Treatment-Resistant FLT3-ITD-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dienone Compounds: Targets and Pharmacological Responses [ouci.dntb.gov.ua]

- 7. Dienone Compounds: Targets and Pharmacological Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Deubiquitinase Inhibitor b-AP15 Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Proteasome inhibitor induces apoptosis through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment with b-AP15 to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inactive USP14 and inactive UCHL5 cause accumulation of distinct ubiquitinated proteins in mammalian cells | PLOS One [journals.plos.org]

- 15. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endoplasmic reticulum stress-induced cell death mediated by the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Deubiquitinase Inhibitor b-AP15 Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ptglab.com [ptglab.com]

- 27. researchgate.net [researchgate.net]

- 28. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 29. pnas.org [pnas.org]

- 30. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915) | Abcam [abcam.com]

- 31. researchgate.net [researchgate.net]

- 32. resources.novusbio.com [resources.novusbio.com]

- 33. abcam.com [abcam.com]

- 34. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2 [elifesciences.org]

- 36. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-Methylestra-4,9-dien-3-one-17-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive retrosynthetic analysis of the synthetic steroid 2-Methylestra-4,9-dien-3-one-17-ol. The proposed synthetic strategy is grounded in established, high-yield chemical transformations commonly employed in steroid synthesis. This document outlines the key disconnections in the retrosynthetic pathway and presents a corresponding forward synthesis with detailed experimental protocols for the crucial steps. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound reveals a convergent and efficient synthetic approach. The primary disconnections focus on the sequential deconstruction of the steroidal core to readily accessible starting materials.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathway for the target steroid.

The key disconnections are as follows:

-

Functional Group Interconversion (FGI): The final step in the forward synthesis is the selective reduction of the 17-keto group to the corresponding 17-hydroxyl group. This points to the immediate precursor, 2-Methylestra-4,9-diene-3,17-dione .

-

C-2 Methyl Group Disconnection: The 2-methyl group can be retrosynthetically removed via a disconnection of the C-C bond, suggesting a conjugate addition of a methyl nucleophile to an α,β-unsaturated ketone in the forward synthesis. This leads to the well-known steroid intermediate, Estra-4,9-diene-3,17-dione [1].

-

A-Ring and B-Ring Disconnection: The conjugated diene system in the A and B rings can be disconnected through a retro-domino cyclization (specifically, a retro-Michael/retro-Aldol sequence). This reveals a seco-dione precursor .

-

Seco-Precursor Disconnection: The seco-dione can be further simplified by disconnecting the carbon chain, which points to a Grignard reaction between a δ-lactone and a suitable Grignard reagent , followed by an oxidation step in the forward synthesis. This approach is a known strategy for constructing the core of similar steroids[2][3].

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a multi-step forward synthesis is proposed. The synthesis begins with the construction of the core intermediate, Estra-4,9-diene-3,17-dione, followed by the introduction of the C-2 methyl group and the final selective reduction of the 17-ketone.

Diagram 2: Forward Synthesis Workflow

Caption: Proposed forward synthesis pathway.

Experimental Protocols & Data

The following sections provide detailed experimental protocols for the key transformations in the proposed synthesis. The quantitative data, including reaction times and yields, are based on established literature for analogous transformations in steroid chemistry.

Step 1-3: Synthesis of Estra-4,9-diene-3,17-dione

The synthesis of the core intermediate, Estra-4,9-diene-3,17-dione, has been reported in a three-step sequence with a notable overall yield[2].

Table 1: Summary of the Synthesis of Estra-4,9-diene-3,17-dione

| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Grignard Reaction | 2-(3-chloropropyl)-2-methyl-1,3-dioxolane, Mg, δ-lactone | Anhydrous THF | 2-4 | ~85 (crude) |

| 2 | Oxidation | Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 1-2 | ~80 |

| 3 | Domino Cyclization | Piperidinium acetate | Toluene | 8-12 | ~35 |

| Overall | ~23.4 |

Protocol 1: Grignard Reaction

-

A solution of the Grignard reagent is prepared from 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

The δ-lactone starting material is dissolved in anhydrous THF and cooled to 0 °C.

-

The Grignard solution is added dropwise to the lactone solution.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate alcohol.

Protocol 2: Oxidation

-

The crude alcohol from the previous step is dissolved in acetone and cooled to 0 °C.

-

Jones reagent is added dropwise until a persistent orange color is observed.

-

The reaction is stirred for 1-2 hours at room temperature.

-

Isopropanol is added to quench the excess oxidant.

-

The mixture is filtered, and the filtrate is concentrated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the seco-dione precursor.

Protocol 3: Domino Cyclization

-

The seco-dione precursor is dissolved in toluene.

-

A catalytic amount of piperidinium acetate is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 8-12 hours.

-

The reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Estra-4,9-diene-3,17-dione.

Step 4: C-2 Methylation via Conjugate Addition

The introduction of the methyl group at the C-2 position is proposed to proceed via a cuprate-mediated 1,4-conjugate addition to the enone system of the A-ring.

Table 2: C-2 Methylation

| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 4 | Conjugate Addition | Lithium dimethylcuprate ((CH₃)₂CuLi) | Anhydrous THF | 2-3 | 70-85 |

Protocol 4: Conjugate Addition

-

In a flame-dried flask under a nitrogen atmosphere, copper(I) iodide is suspended in anhydrous THF and cooled to -78 °C.

-

Two equivalents of methyllithium in diethyl ether are added dropwise, and the mixture is stirred to form a solution of lithium dimethylcuprate.

-

A solution of Estra-4,9-diene-3,17-dione in anhydrous THF is added dropwise to the cuprate solution at -78 °C.

-

The reaction is stirred at low temperature for 2-3 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield 2-Methylestra-4,9-diene-3,17-dione.

Step 5: Selective Reduction of the 17-Ketone

The final step is the selective reduction of the 17-keto group to a hydroxyl group without affecting the conjugated enone system in the A/B rings. The Luche reduction is highly effective for this transformation.

Table 3: Selective 17-Keto Reduction

| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 5 | Luche Reduction | Sodium borohydride (NaBH₄), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Methanol | 0.5-1 | >90 |

Protocol 5: Luche Reduction

-

2-Methylestra-4,9-diene-3,17-dione and cerium(III) chloride heptahydrate are dissolved in methanol and stirred at room temperature until the salt is fully dissolved.

-

The solution is cooled to 0 °C.

-

Sodium borohydride is added in one portion.

-

The reaction is monitored by thin-layer chromatography and is typically complete within 30-60 minutes.

-

The reaction is quenched by the addition of acetone.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, this compound, is purified by column chromatography or recrystallization. The Luche reduction is known for its high chemoselectivity in reducing ketones in the presence of enones[4][5][6][7].

Conclusion

The retrosynthetic analysis of this compound has led to the design of a robust and efficient synthetic route. The proposed pathway leverages well-established and high-yielding reactions in steroid chemistry, including a Grignard reaction/oxidation/domino cyclization sequence to build the core, a cuprate-mediated conjugate addition for C-2 methylation, and a highly selective Luche reduction for the final transformation. This guide provides a solid foundation for the laboratory synthesis of this and structurally related steroidal compounds, offering valuable insights for researchers in medicinal chemistry and drug development.

References

- 1. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Luche reduction - Wikipedia [en.wikipedia.org]

- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

Biotransformation and Metabolism of Estra-4,9-diene Steroids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estra-4,9-diene steroids are a class of synthetic steroids characterized by a double bond at the C4 and C9 positions of the steroid nucleus. This structural feature confers unique biological activities and metabolic fates compared to endogenous steroids. This technical guide provides a comprehensive overview of the biotransformation and metabolism of key estra-4,9-diene steroids, including estra-4,9-diene-3,17-dione (dienedione), dienogest, and the structurally related compound trenbolone. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, pharmacology, and toxicology.

Core Concepts in Estra-4,9-diene Steroid Metabolism

The metabolism of estra-4,9-diene steroids primarily involves Phase I and Phase II biotransformation reactions, which aim to increase their water solubility and facilitate their excretion from the body.

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl groups) on the steroid molecule. Key Phase I reactions for estra-4,9-diene steroids include:

-

Reduction: The reduction of keto groups, particularly at the C3 and C17 positions, is a major metabolic pathway. For example, estra-4,9-diene-3,17-dione is reduced to its active metabolite, dienolone (estra-4,9-dien-17β-ol-3-one).[1]

-

Hydroxylation: The addition of hydroxyl groups at various positions on the steroid nucleus is another common transformation, primarily mediated by cytochrome P450 (CYP) enzymes.[2] For dienogest, hydroxylation is a key metabolic step.

Phase II Metabolism: In these reactions, the parent steroid or its Phase I metabolites are conjugated with endogenous molecules to further increase their water solubility. Common conjugation reactions include:

-

Glucuronidation: This is a major Phase II pathway for steroids, catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxyl groups introduced during Phase I metabolism are common sites for glucuronide conjugation.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups on the steroid molecule.

Biotransformation of Key Estra-4,9-diene Steroids

Estra-4,9-diene-3,17-dione (Dienedione)

Dienedione is a synthetic anabolic-androgenic steroid (AAS) that is considered a prohormone of dienolone. Its metabolism has been studied in various species, including humans, equines, and canines.

The primary metabolic pathway for dienedione is the reduction of the 17-keto group to form 17-hydroxy-estra-4,9-dien-3-one (dienolone).[2][3] Further metabolism involves hydroxylation at various positions and reduction of the A-ring. In equines, a di-reduced metabolite, estra-4,9-diene-3,17-diol, has also been identified.[2]

Dienogest

Dienogest is a synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[4][5] Its metabolism is primarily mediated by CYP3A4. The main metabolic pathways for dienogest include hydroxylation and removal of the cyanomethyl group, followed by conjugation reactions.

Trenbolone

Trenbolone, while technically an estra-4,9,11-triene steroid, is structurally and metabolically related to the estra-4,9-diene class. It is a potent AAS used in veterinary medicine. Its major metabolites include epitrenbolone (the 17α-epimer) and trendione (the 17-keto metabolite). These metabolites are then conjugated with glucuronic acid or sulfate before excretion.

Quantitative Data on Metabolite Formation

The following tables summarize available quantitative data on the metabolism of estra-4,9-diene steroids.

Table 1: In Vitro Metabolism of Estra-4,9-diene-3,17-dione in Liver Microsomes from Different Species

| Species | Major Metabolite | Other Metabolites | Reference |

| Human | 17-hydroxy-estra-4,9-dien-3-one | Hydroxylated and reduced metabolites | [2][6] |

| Equine | 17-hydroxy-estra-4,9-dien-3-one | Di-reduced metabolite (estra-4,9-diene-3,17-diol), D-ring hydroxy and hydroxy-reduced metabolites | [2][6] |

| Canine | 17-hydroxy-estra-4,9-dien-3-one | Less significant reductive metabolism compared to human and equine | [2][6] |

Table 2: Pharmacokinetic Parameters of Dienogest in Human Plasma

| Parameter | Value | Unit | Reference |

| Cmax (single 2mg dose) | ~40 | µg/L | [5] |

| Tmax (single 2mg dose) | ~1.6 | hours | [5] |

| Terminal half-life | 8.5 | hours | [5] |

| Linearity Range (LC-MS/MS) | 1.003-200.896 | ng/mL | [7] |

Table 3: Concentrations of Trenbolone Metabolites in Environmental Samples

| Metabolite | Concentration Range | Matrix | Reference |

| 17α-trenbolone | 4 - 6 | ng/g dry weight | CAFO surface soils |

| 17β-trenbolone | Not detected | CAFO surface soils | |

| Trendione | Not detected | CAFO surface soils |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of steroid metabolism. Below are representative protocols for the analysis of estra-4,9-diene steroids and their metabolites.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of a steroid using liver microsomes.

1. Incubation:

-

Prepare an incubation mixture containing:

-

Liver microsomes (e.g., human, equine, canine)

-

NADPH-regenerating system (to support CYP450 activity)

-

Phosphate buffer (to maintain pH)

-

The test steroid (e.g., estra-4,9-diene-3,17-dione)

-

-

Incubate the mixture at 37°C for a specified time period.

2. Sample Quenching and Extraction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant containing the metabolites.

3. Analysis:

-

Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify the metabolites.

Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of steroid metabolites, often requiring derivatization to increase their volatility.

1. Hydrolysis:

-

For conjugated metabolites (glucuronides and sulfates), perform enzymatic hydrolysis using β-glucuronidase and sulfatase to release the free steroids.

2. Extraction:

-

Extract the free steroids from the aqueous matrix using a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether) via liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

3. Derivatization:

-

Evaporate the organic extract to dryness.

-

Derivatize the dried residue to create more volatile and thermally stable derivatives. A common method is methoximation followed by silylation (e.g., using MSTFA).

4. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the metabolites on a capillary column.

-

Detect and identify the metabolites based on their retention times and mass spectra.

Sample Preparation and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of many steroid metabolites without derivatization and can also be used for the analysis of intact conjugates.

1. Extraction:

-

Perform protein precipitation of the plasma or microsomal incubation sample by adding a cold organic solvent.

-

Alternatively, use LLE or SPE for sample cleanup and concentration.

2. LC Separation:

-

Inject the extracted sample onto a reverse-phase LC column (e.g., C18).

-

Separate the parent steroid and its metabolites using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.

3. MS/MS Detection:

-

Introduce the eluent from the LC into the mass spectrometer.

-

Use an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Monitor specific precursor-to-product ion transitions for the target analytes in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.

Signaling Pathways and Logical Relationships

The biological effects of estra-4,9-diene steroids are primarily mediated through their interaction with nuclear hormone receptors, leading to changes in gene expression (genomic effects). However, rapid, non-genomic effects have also been described for some steroids.

Androgen Receptor Signaling Pathway

The androgenic effects of estra-4,9-diene steroids, such as those from the active metabolite dienolone, are mediated through the androgen receptor (AR).

Genomic signaling pathway of estra-4,9-diene steroids via the androgen receptor.

Potential Non-Genomic Signaling of Synthetic Progestins

Some synthetic progestins can elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are often initiated at the cell membrane and involve the activation of intracellular signaling cascades.

A potential non-genomic signaling pathway for synthetic progestins.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical workflow for conducting in vitro metabolism studies of estra-4,9-diene steroids.

Typical workflow for in vitro steroid metabolism studies.

Conclusion

The biotransformation of estra-4,9-diene steroids is a complex process involving a variety of enzymatic reactions that ultimately lead to their elimination from the body. Understanding the metabolic pathways and the factors that influence them is critical for the development of new drugs, the assessment of their safety and efficacy, and for the detection of their misuse. This technical guide provides a foundational understanding of the metabolism of these compounds and serves as a practical resource for researchers in the field. Further research is warranted to fully elucidate the enzyme kinetics and the full spectrum of biological activities of the various metabolites.

References

- 1. Activation of the Androgen Receptor by Intratumoral Bioconversion of Androstanediol to Dihydrotestosterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative in vitro metabolism of the 'designer' steroid estra-4,9-diene-3,17-dione between the equine, canine and human: identification of target metabolites for use in sports doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estra-4,9-diene-3,17-dione|CAS 5173-46-6 [benchchem.com]

- 4. Estradiol valerate and dienogest: a new approach to oral contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: GC-MS Analysis of Synthetic Steroid Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction